molecular formula C16H16N2O2 B12855585 (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone

(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone

Cat. No.: B12855585
M. Wt: 268.31 g/mol
InChI Key: PYYIGFQJCYSKBE-UHFFFAOYSA-N
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Description

(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol and dimethylformamide (DMF), and catalysts such as palladium on charcoal .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The pyridine and phenyl groups can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-(2-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone stands out due to its unique combination of functional groups. This structural diversity allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H16N2O2/c19-15(11-7-9-17-10-11)13-5-2-1-4-12(13)14-6-3-8-18-16(14)20/h1-6,8,11,17H,7,9-10H2,(H,18,20)

InChI Key

PYYIGFQJCYSKBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CNC3=O

Origin of Product

United States

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